1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
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Overview
Description
1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with a molecular formula of C10H16ClN3O2 and a molecular weight of 245.70 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteases in viruses . Proteases play a crucial role in the life cycle of viruses, making them a popular target for antiviral drugs .
Mode of Action
The compound exerts its antiviral efficacy by inhibiting a necessary protease in the viral replication procedure . Proteases of coronavirus cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine .
Biochemical Pathways
By inhibiting the protease, the compound likely disrupts the viral replication process, preventing the virus from multiplying and spreading .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of viral replication, which can prevent the spread of the virus within the host organism . This can potentially lead to a reduction in symptoms and a faster recovery time for the infected individual.
Preparation Methods
The synthesis of 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides, which are further converted to corresponding differentiated diamides
Chemical Reactions Analysis
1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazolo ring.
Common reagents used in these reactions include NH-pyrazole carbonic acids, which serve as key intermediates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in medicinal chemistry for the synthesis of various functionalized compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:
1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazolo ring.
tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate: This compound has additional functional groups and a different core structure.
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-7(2)12-9-3-4-10-5-8(9)6-11-12;/h6-7,10H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQOQBBJHYGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CNCC2)C=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1469728-01-5 |
Source
|
Record name | 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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